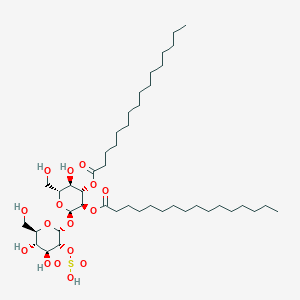
2,3-Dipalmitoyl-2'-sulfo-alpha,alpha-trehalose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dipalmitoyl-2'-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is diacylated at the 2- and 3-positions with palmitic acid. It has a role as a bacterial metabolite. It derives from an alpha,alpha-trehalose. It is a conjugate acid of a 2',3'-dipalmitoyl-2-sulfo-alpha,alpha-trehalose(1-).
Aplicaciones Científicas De Investigación
Preservation of Membranes in Anhydrobiotic Organisms
Trehalose, including its derivatives like 2,3-Dipalmitoyl-2'-sulfo-alpha,alpha-trehalose, plays a crucial role in preserving the membranes of anhydrobiotic organisms. It interacts with lipids such as dipalmitoyl phosphatidylcholine (DPPC) through hydrogen bonding, maintaining the spacing of polar head groups and ensuring the stability of dry membranes in these organisms (Crowe, Crowe, & Chapman, 1984).
Interaction with Lipid Membranes
Solid-state NMR studies have shown that trehalose and its derivatives interact with lipid membranes, leading to a new type of liquid crystalline-like phase in lipid mixtures. This interaction contributes to the integrity of membranes in dehydrated conditions (Lee, Waugh, & Griffin, 1986).
Cryoprotection and Membrane Integrity
Molecular dynamics simulations revealed that trehalose binds to lipid membranes, preserving their integrity under stress. This binding does not significantly change the lipid area or order parameter, indicating the cryoprotective ability of trehalose in maintaining membrane structures (Villarreal, Díaz, Disalvo, & Montich, 2004).
Role in Osmotic Balance in Archaea
2,3-Dipalmitoyl-2'-sulfo-alpha,alpha-trehalose, identified as sulfotrehalose, serves as an osmolyte in haloalkaliphilic archaea, playing a significant role in osmotic balance under high salt concentrations (Desmarais, Jablonski, Fedarko, & Roberts, 1997).
Trehalose Metabolism in Mycobacteria
In mycobacteria, trehalose and its derivatives are involved in multiple biological roles, including serving as carbon storage compounds and forming part of glycolipids with structural and immunomodulatory functions (Kalscheuer & Koliwer-Brandl, 2014).
Stabilization of Lipid Bilayers
Trehalose stabilizes lipid bilayers, as shown through solid-state NMR and X-ray diffraction studies. This stabilization is crucial for membrane viability in anhydrobiotic organisms (Lee et al., 1989).
Propiedades
Nombre del producto |
2,3-Dipalmitoyl-2'-sulfo-alpha,alpha-trehalose |
|---|---|
Fórmula molecular |
C44H82O16S |
Peso molecular |
899.2 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C44H82O16S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(47)57-40-38(50)34(32-46)56-44(59-43-41(60-61(52,53)54)39(51)37(49)33(31-45)55-43)42(40)58-36(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-46,49-51H,3-32H2,1-2H3,(H,52,53,54)/t33-,34-,37-,38-,39+,40+,41-,42-,43-,44-/m1/s1 |
Clave InChI |
HSBOXJLYROSOFT-MWHATQTKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




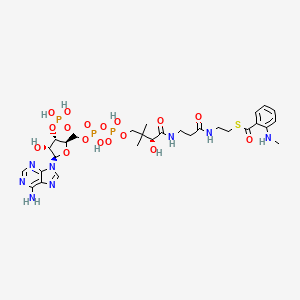
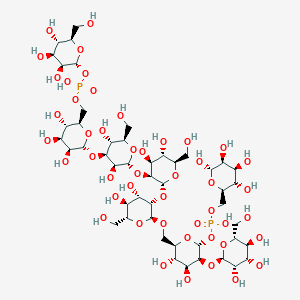
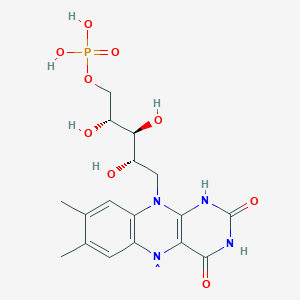
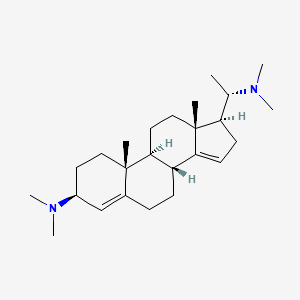


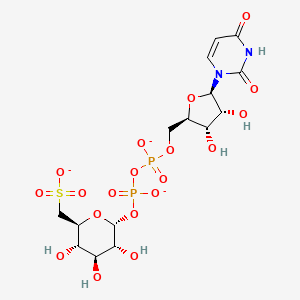




![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)
